molecular formula C3H5BrO2Zn B6317271 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 53429-22-4

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No. B6317271
CAS RN: 53429-22-4
M. Wt: 218.4 g/mol
InChI Key: AVVBCDDVCIPLPT-UHFFFAOYSA-M
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Description

2-Methoxy-2-oxoethylzinc bromide (MOEB) is a widely used reagent in organic chemistry. It is a colorless liquid that is soluble in ether and is used as a source of bromine in organic synthesis. MOEB has been used for a variety of applications, including the synthesis of a number of pharmaceuticals, and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is an electrophilic reagent, meaning that it reacts with nucleophilic compounds, such as amines and alcohols. 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether reacts with these compounds by forming a bromonium ion intermediate, which then undergoes substitution with the nucleophile. The reaction is typically carried out in an ether solvent, which serves to solvate the reaction intermediates and helps to facilitate the formation of the bromonium ion.
Biochemical and Physiological Effects
2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has been studied for its biochemical and physiological effects. In animal studies, 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has been found to have no adverse effects on the liver or kidney. 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has also been found to have no mutagenic or carcinogenic effects. In addition, 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has been found to have no significant effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is also a relatively stable reagent and is not prone to decomposition or hydrolysis. Furthermore, 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is soluble in ether and can be easily separated from the reaction mixture by distillation.
The main limitation of 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is that it is an electrophilic reagent and is therefore limited to reactions with nucleophilic compounds. Additionally, 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is a relatively strong reagent and can lead to side reactions if not used carefully.

Future Directions

The use of 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether in organic synthesis is an active area of research. Possible future directions include the development of new synthetic methods using 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether as a reagent, as well as the exploration of new applications for 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether, such as the synthesis of more complex natural products. Additionally, research into the biochemical and physiological effects of 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether could lead to the development of new pharmaceuticals or other compounds. Finally, research into the mechanism of action of 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether could lead to the development of more efficient and selective reactions.

Synthesis Methods

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is synthesized by the reaction of zinc bromide and ethylene oxide in ether. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 140-150°C. The reaction is exothermic and the reaction time is typically around 30 minutes. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon. The reaction yields a solution of 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether in ether, which can be separated from the reaction mixture by distillation.

Scientific Research Applications

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has also been used in the synthesis of a number of complex natural products, such as alkaloids, terpenoids, and steroids. 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether has also been used in the synthesis of a number of organometallic compounds, such as organozinc compounds.

properties

IUPAC Name

bromozinc(1+);methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBCDDVCIPLPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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